![molecular formula C21H22ClN3O5S B2589597 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate CAS No. 1197931-87-5](/img/structure/B2589597.png)
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate
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Overview
Description
Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the anilino group might undergo electrophilic substitution reactions, and the carboxylate ester group could participate in hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the carboxylate ester could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Interactions
Electronic Structure of Metal Complexes : The interaction of anilino and tert-butylphenol derivatives with divalent transition metal ions in the presence of air and triethylamine has been studied, resulting in the formation of complexes with significant electronic structures and magnetic properties. This research contributes to our understanding of physical oxidation states in transition-metal complexes containing radical ligands (Chaudhuri et al., 2001).
Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing the activation of imines for the addition of various nucleophiles and highlighting the potential for creating a wide range of highly enantioenriched amines (Ellman et al., 2002).
Copper-Catalyzed Amination : A method for the copper-catalyzed amination of chlorobenzoic acids with aniline derivatives has been developed, enabling the production of N-aryl anthranilic acid derivatives without the need for acid protection. This research demonstrates a broad applicability across various aryl chlorides and anilines, including those with steric hindrance (Mei et al., 2006).
Polymer Stabilization : Research into polymer stabilizers, specifically 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has shown effectiveness in protecting polymers against thermal degradation. This study emphasizes the importance of structural factors in oxidative discoloration and thermal stability of polymers (Yachigo et al., 1993).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-21(2,3)24-31(28,29)18-13-15(9-10-17(18)22)20(27)30-14-19(26)25(12-11-23)16-7-5-4-6-8-16/h4-10,13,24H,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUONJHSOMTPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-(tert-butylsulfamoyl)-4-chlorobenzoate |
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